3-(3,4-Difluorophenyl)benzoic acid
Overview
Description
3-(3,4-Difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of benzoic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
Mechanism of Action
Target of Action
It is a useful synthetic intermediate and has been used to synthesize 2-arylbenzimidazole derivatives, which are known to act as antagonists for the melanin-concentrating hormone receptor 1 (mch-r1) .
Mode of Action
Its derivatives, such as 2-arylbenzimidazole, interact with mch-r1 receptors, potentially inhibiting their function .
Biochemical Pathways
Its derivatives may influence the pathways involving mch-r1, which plays a role in energy homeostasis, feeding behavior, and obesity .
Result of Action
Its derivatives, such as 2-arylbenzimidazole, have been shown to act as antagonists for mch-r1, potentially influencing energy homeostasis and feeding behavior .
Biochemical Analysis
Biochemical Properties
3-(3,4-Difluorophenyl)benzoic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with enzymes such as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, which are involved in regulating energy homeostasis and body weight . The nature of these interactions typically involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving epithelial cells, this compound has been observed to inhibit the epithelial-mesenchymal transition (EMT) process, which is crucial in cancer metastasis and fibrosis . This inhibition is achieved through the downregulation of proteins such as α-SMA, vimentin, and collagen I, and the upregulation of E-cadherin, thereby affecting cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby blocking the transcription of target genes involved in EMT. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of EMT and reduced fibrosis in in vitro and in vivo models . The compound’s efficacy may decrease over time due to degradation and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of phenolic acids. It interacts with enzymes such as peroxidases and cytochrome P450s, which facilitate its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For example, the compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins that direct its distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be targeted to specific organelles such as the nucleus or mitochondria, where it can exert its effects on gene expression and metabolic processes . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-difluorophenylboronic acid with a suitable benzoic acid derivative in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of 3-(3,4-Difluorophenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or other reduced compounds.
Scientific Research Applications
3-(3,4-Difluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzoic acid: A simpler derivative with similar fluorine substitution but lacking the additional phenyl ring.
3,4-Difluorophenylboronic acid: Used in similar synthetic applications, particularly in Suzuki-Miyaura coupling reactions.
Diflunisal: A nonsteroidal anti-inflammatory drug with a similar fluorinated phenyl structure.
Uniqueness
3-(3,4-Difluorophenyl)benzoic acid is unique due to the combination of its fluorinated phenyl ring and benzoic acid moiety. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications compared to its simpler analogs.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNVOFVBUORNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654127 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885963-39-3 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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